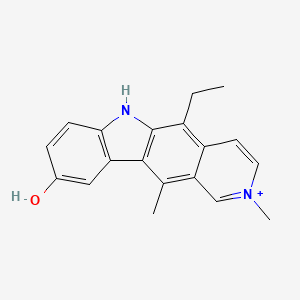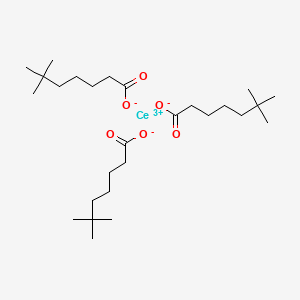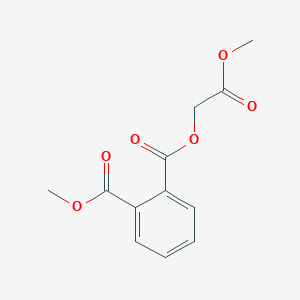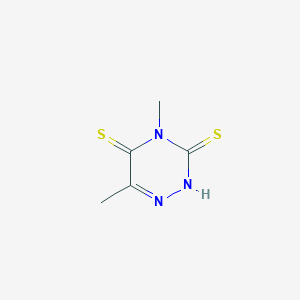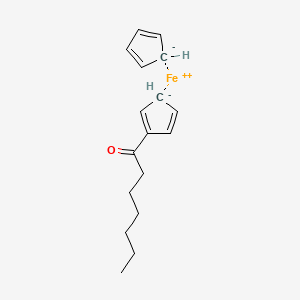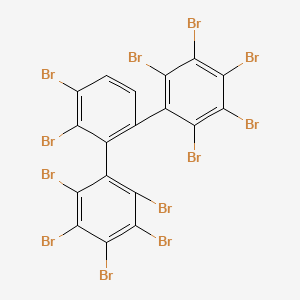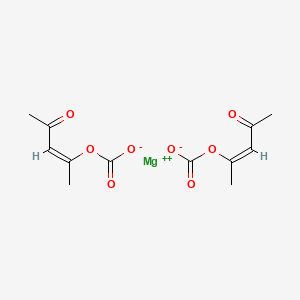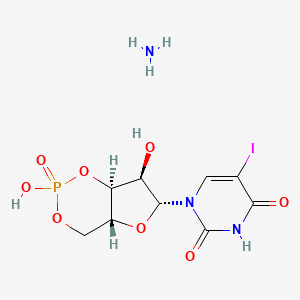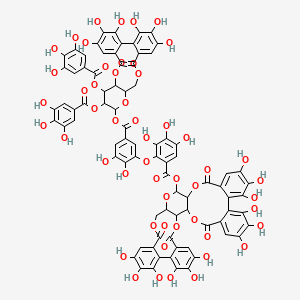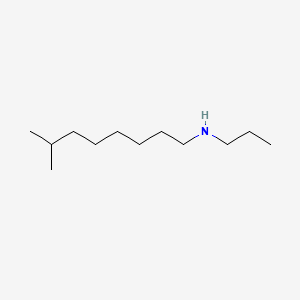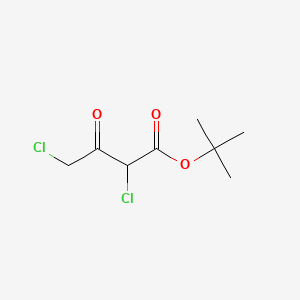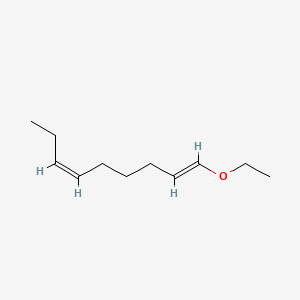
(1E,6Z)-1-Ethoxynona-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,6Z)-1-Ethoxynona-1,6-diene is an organic compound characterized by its unique structure, which includes an ethoxy group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,6Z)-1-Ethoxynona-1,6-diene typically involves the use of starting materials such as nonadiene and ethyl alcohol. One common method is the reaction of nonadiene with ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction facilitates the formation of the ethoxy group at the desired position on the nonadiene backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or chromatography would be employed to isolate the desired compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
(1E,6Z)-1-Ethoxynona-1,6-diene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the diene system.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as halides or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(1E,6Z)-1-Ethoxynona-1,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1E,6Z)-1-Ethoxynona-1,6-diene depends on the specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The conjugated diene system allows for interactions with reactive oxygen species, potentially leading to oxidative stress or signaling pathway modulation.
Comparison with Similar Compounds
Similar Compounds
(1E,6Z)-1,6-Nonadiene: Similar structure but lacks the ethoxy group.
(1E,6Z)-1,6-Nonadiene-1,6-diol: Contains hydroxyl groups instead of the ethoxy group.
(1E,6Z)-1,7-Dimethyl-3-oxo-4-(propan-2-ylidene)-2,3,4,5,8,9-hexahydroazeein-1-ium: A more complex structure with additional functional groups.
Uniqueness
(1E,6Z)-1-Ethoxynona-1,6-diene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
94088-11-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1E,6Z)-1-ethoxynona-1,6-diene |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11-12-4-2/h5-6,10-11H,3-4,7-9H2,1-2H3/b6-5-,11-10+ |
InChI Key |
QMZAWOWCSLVFKC-GWZUCBFCSA-N |
Isomeric SMILES |
CC/C=C\CCC/C=C/OCC |
Canonical SMILES |
CCC=CCCCC=COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


